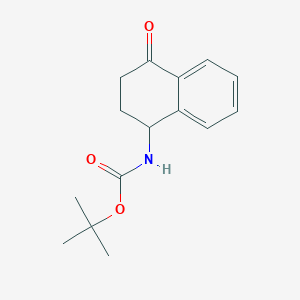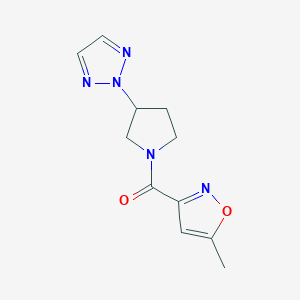![molecular formula C21H20N4O B2876763 1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol CAS No. 1360251-05-3](/img/structure/B2876763.png)
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol” is a complex organic molecule. It contains a pyridine and pyrrolopyridine group, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .Applications De Recherche Scientifique
Pharmacological Applications
Research on compounds structurally related to pyridinylmethylamino derivatives often focuses on their pharmacological potential. For instance, studies have explored the role of certain receptors in drug intake and sensory experiences, such as the TAS2R38 gene's influence on alcohol sensation and use, suggesting genetic effects on alcohol intake preferences and responses (Duffy et al., 2004). Additionally, the therapeutic implications of targeting specific receptors or pathways with synthetic analogs have been investigated for conditions like Parkinsonism, highlighting the potential neurotoxic effects of certain compounds (Langston et al., 1983).
Material Science and Chemical Synthesis
Ethanol and ethanolamine derivatives play critical roles in material science and chemical synthesis, offering insights into novel compound development and applications. For example, research has demonstrated the importance of ethanolamine plasmalogen in brain function, with deficiencies linked to Alzheimer's disease, indicating disease and anatomic specificity (Ginsberg et al., 1995). Such findings underscore the potential for developing targeted treatments or diagnostic tools based on understanding specific chemical interactions and pathways.
Ethanol's Impact on Biological Systems
Studies on ethanol's effects on biological systems provide valuable insights into how similar compounds might interact with the human body. Research has investigated ethanol's influence on metabolic processes, including its impact on carbohydrate, fat, and protein oxidation, and insulin resistance (Shelmet et al., 1988), and its role in olfactory function, demonstrating selective alterations in olfactory sensitivity (Patel et al., 2004). These studies highlight the complex interactions between ethanol and physiological processes, providing a foundation for exploring similar effects of related compounds.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(26)16-5-2-6-17(10-16)19-11-20(25-21-18(19)7-9-23-21)24-13-15-4-3-8-22-12-15/h2-12,14,26H,13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFXXHDNAKTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)



![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)


![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)


![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)